molecular formula CrMoO12Pb3S B3228590 C.I. Pigment Red 104 CAS No. 12656-85-8

C.I. Pigment Red 104

Cat. No.: B3228590
CAS No.: 12656-85-8
M. Wt: 9.9e+02 g/mol
InChI Key: AUNAPVYQLLNFOI-UHFFFAOYSA-L
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Description

C.I. Pigment Red 104, also known as lead chromate molybdate sulfate red, is an inorganic pigment widely used for its vibrant red color. This compound is a mixed crystal of lead chromate, lead molybdate, and lead sulfate. It is known for its excellent opacity, lightfastness, and heat stability, making it a popular choice in various industrial applications .

Preparation Methods

C.I. Pigment Red 104 is synthesized through a wet chemical process. The preparation involves the coprecipitation of lead chromate, lead molybdate, and lead sulfate in a reaction solution containing sodium dichromate, sodium sulfate, sodium molybdate, and a lead salt, typically lead nitrate. The reaction conditions are carefully controlled to ensure the formation of the desired pigment .

Chemical Reactions Analysis

C.I. Pigment Red 104 undergoes several types of chemical reactions, including:

Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like hydrogen peroxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

C.I. Pigment Red 104 has a wide range of scientific research applications:

Mechanism of Action

The effects of C.I. Pigment Red 104 are primarily due to its chemical composition and structure. The lead chromate component provides the vibrant red color, while the molybdate and sulfate components contribute to the pigment’s stability and opacity. The pigment interacts with light through absorption and scattering, resulting in its characteristic color. The molecular targets and pathways involved in its effects are related to its interaction with light and its chemical stability .

Comparison with Similar Compounds

C.I. Pigment Red 104 is often compared with other similar pigments, such as:

    C.I. Pigment Yellow 34 (lead chromate): This pigment has similar chemical properties but provides a yellow color instead of red.

    C.I. Pigment Red 146 (azo pigment): This organic pigment offers a different shade of red and has different chemical properties, such as better solvent resistance and lightfastness.

    C.I. Pigment Red 101 (iron oxide red): This pigment is less toxic and provides a different shade of red, but it may not have the same opacity and stability as C.I.

This compound is unique due to its combination of lead chromate, lead molybdate, and lead sulfate, which provides a distinct set of properties that are not easily replicated by other pigments.

Properties

IUPAC Name

dioxido(dioxo)chromium;dioxido(dioxo)molybdenum;lead(2+);sulfate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Cr.Mo.H2O4S.8O.3Pb/c;;1-5(2,3)4;;;;;;;;;;;/h;;(H2,1,2,3,4);;;;;;;;;;;/q;;;;;;;4*-1;3*+2/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUNAPVYQLLNFOI-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[O-]S(=O)(=O)[O-].[O-][Cr](=O)(=O)[O-].[O-][Mo](=O)(=O)[O-].[Pb+2].[Pb+2].[Pb+2]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CrMoO12Pb3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

9.9e+02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Pellets or Large Crystals, Dark orange or light red solid; [HSDB] Insoluble in water; [MSDSonline] "Solid solution of lead chromate, lead molybdate, and lead sulfate." [Hawley]
Record name C.I. Pigment Red 104
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Molybdate Orange
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Solubility

<0.01 mg/L at 20 °C
Details ECB; European Chemicals Bureau, IUCLID Datasheet, C.I. Pigment Red 104, Available from, as of Feb 11, 2009: https://ecb.jrc.ec.europa.eu/IUCLID-DataSheets/12656858.pdf
Record name C.I. PIGMENT RED 104
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4211
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Color/Form

Fine dark orange or light red powder, Hue depends on the proportion of molybdate, crystal form, and particle size. /Molybdate Red and Molybdate Orange/

CAS No.

12656-85-8
Record name C.I. Pigment Red 104
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012656858
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Record name C.I. Pigment Red 104
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Lead chromate molybdate sulfate red
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Record name C.I. PIGMENT RED 104
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4211
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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